molecular formula C26H27NO B1192986 4-Ethylnaphthalen-1-yl-(1-pentylindol-3-yl)methanone CAS No. 824959-81-1

4-Ethylnaphthalen-1-yl-(1-pentylindol-3-yl)methanone

Cat. No.: B1192986
CAS No.: 824959-81-1
M. Wt: 369.5 g/mol
InChI Key: LACIUQLUNACUKC-UHFFFAOYSA-N
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Description

4-Ethylnaphthalen-1-yl-(1-pentylindol-3-yl)methanone (JWH-210) is a synthetic cannabinoid (SC) belonging to the naphthoylindole class, first identified in forensic investigations of designer drugs . It acts as a potent agonist of cannabinoid receptors CB1 (Ki = 0.46 nM) and CB2 (Ki = 0.69 nM), with higher affinity than Δ9-tetrahydrocannabinol (THC) and many structurally related SCs . Its molecular formula is C26H27NO (molecular weight: 369.5 g/mol), featuring a 4-ethyl-substituted naphthoyl group and a pentylindole moiety .

Properties

IUPAC Name

(4-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO/c1-3-5-10-17-27-18-24(22-13-8-9-14-25(22)27)26(28)23-16-15-19(4-2)20-11-6-7-12-21(20)23/h6-9,11-16,18H,3-5,10,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACIUQLUNACUKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301010019
Record name JWH-210
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Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

824959-81-1, 824960-02-3
Record name (4-Ethyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone
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Record name JWH-210
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Record name JWH-182
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Record name JWH-210
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Record name 4-ethylnaphthalen-1-yl-(1-pentylindol-3-yl)methanone
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Mechanism of Action

Mode of Action:

When JWH-210 binds to CB₁ and CB₂ receptors, it triggers a cascade of intracellular events. Here’s how it works:

Result of Action:

JWH-210’s effects include altered pain perception, reduced inflammation, and potential neurotoxicity at high doses. It’s essential to consider both therapeutic benefits and risks.

Action Environment:

Environmental factors (e.g., temperature, humidity, light exposure) can influence JWH-210 stability, efficacy, and degradation. Proper storage conditions are crucial for maintaining its integrity.

Biological Activity

4-Ethylnaphthalen-1-yl-(1-pentylindol-3-yl)methanone, commonly referred to as JWH-210, is a synthetic cannabinoid that has garnered attention due to its potent agonistic activity at cannabinoid receptors. This compound is part of a broader class of synthetic cannabinoids that mimic the effects of natural cannabinoids found in cannabis. Understanding the biological activity of JWH-210 is crucial for assessing its pharmacological properties, potential therapeutic applications, and risks associated with its use.

  • Molecular Formula : C26H27NO
  • Molecular Weight : 369.50 g/mol
  • CAS Number : 824959-81-1

JWH-210 acts primarily as a selective agonist for the cannabinoid receptors CB1 and CB2. The activation of these receptors leads to various physiological effects, including modulation of neurotransmitter release and alterations in pain perception, mood, and appetite.

Receptor Binding Affinity

Research indicates that JWH-210 exhibits high binding affinity for CB1 receptors, which are predominantly located in the brain and are responsible for the psychoactive effects associated with cannabinoids. It also binds to CB2 receptors, which are primarily found in peripheral tissues and are involved in immune response modulation.

Pharmacological Effects

The pharmacological profile of JWH-210 includes:

  • Psychoactive Effects : Similar to Δ9-tetrahydrocannabinol (THC), users may experience altered states of consciousness, euphoria, and relaxation.
  • Analgesic Properties : Studies suggest that synthetic cannabinoids can produce analgesic effects through their action on pain pathways.

Toxicological Concerns

JWH-210 has been associated with adverse effects, particularly when used recreationally. Reports indicate cases of severe toxicity leading to hospitalization or death due to overdose or combined use with other substances.

Case Study 1: Acute Toxicity

A notable case involved a young adult who experienced severe agitation, hallucinations, and cardiovascular instability after using a product containing JWH-210. Toxicological analysis confirmed the presence of this compound alongside other synthetic cannabinoids. The patient required intensive medical intervention but ultimately recovered after several days in the hospital .

Case Study 2: Fatality Linked to Synthetic Cannabinoids

In another incident, a fatality was reported where JWH-210 was identified as one of the contributing factors. The individual exhibited signs of severe intoxication including respiratory depression and altered mental status prior to death .

In Vitro Studies

In vitro studies have demonstrated that JWH-210 can induce significant changes in cellular signaling pathways associated with cannabinoid receptor activation. For instance:

  • Vasorelaxation : Cannabinoids like JWH-210 have been shown to cause vasorelaxation in isolated vascular tissues, indicating potential cardiovascular effects .

In Vivo Studies

Pharmacokinetic studies reveal that JWH-210 is rapidly metabolized in vivo, with significant biotransformation occurring in liver microsomes. Metabolites can exhibit varying degrees of activity at cannabinoid receptors, complicating the understanding of its overall effects .

Study TypeKey Findings
In VitroSignificant receptor activation leading to vasorelaxation; potential analgesic effects observed.
In VivoRapid metabolism with multiple metabolites identified; complex pharmacokinetics affecting therapeutic and toxic outcomes.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C26H27NO
  • Molecular Weight : 369.5 g/mol
  • CAS Number : 824959-81-1
  • Appearance : Solid powder
  • Solubility : Soluble in DMSO and other organic solvents

Pharmacological Studies

JWH-210 is primarily used in pharmacological research to understand its interaction with cannabinoid receptors. Its binding affinities are notably high, with values of 0.46 nM for CB1 and 0.69 nM for CB2, indicating its potential effectiveness as a therapeutic agent for conditions modulated by these receptors .

Toxicological Assessments

Due to its classification as a new psychoactive substance (NPS), JWH-210 has been the subject of toxicological studies aimed at assessing its safety profile and potential adverse effects. Research has focused on its metabolic pathways and the identification of metabolites, which is crucial for understanding its impact on human health .

Analytical Chemistry

JWH-210 serves as a reference standard in analytical chemistry, particularly in the development of methods for detecting synthetic cannabinoids in biological samples. Studies have established reliable quantification methods using high-performance liquid chromatography (HPLC) coupled with mass spectrometry, which are essential for forensic and clinical toxicology .

Case Study 1: Pharmacokinetics of JWH-210

A study examined the pharmacokinetics of JWH-210 in vivo, revealing important insights into its absorption, distribution, metabolism, and excretion (ADME). The findings indicated that JWH-210 exhibits rapid absorption and significant distribution in fatty tissues, which is typical for lipophilic compounds. The study also highlighted the compound's prolonged half-life, necessitating careful consideration in therapeutic contexts .

Case Study 2: Behavioral Effects in Animal Models

Research involving animal models has demonstrated that JWH-210 produces cannabinoid-like effects, including analgesia and alterations in locomotor activity. These findings suggest its potential utility in pain management therapies; however, they also raise concerns regarding abuse potential and dependency .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

JWH-210 is part of a broader family of naphthoylindole SCs. Key analogs include:

  • JWH-018: Naphthalen-1-yl-(1-pentylindol-3-yl)methanone (lacks the 4-ethyl group).
  • JWH-122: (4-Methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone (4-methyl instead of 4-ethyl).
  • JWH-182: 4-Propylnaphthalen-1-yl-(1-pentylindol-3-yl)methanone (4-propyl substituent).
  • JWH-081: 4-Methoxynaphthalen-1-yl-(1-pentylindol-3-yl)methanone (4-methoxy group).
  • RCS-4: 2-(4-Methoxyphenyl)-1-(1-pentylindol-3-yl)methanone (phenylmethanone core).
Table 1: Structural and Receptor Affinity Differences
Compound Substituent (Position 4) CB1 Ki (nM) CB2 Ki (nM) Log P
JWH-210 Ethyl 0.46 0.69 7.5
JWH-122 Methyl 0.69 1.2 6.8*
JWH-182 Propyl 0.65 0.98 8.1*
JWH-081 Methoxy 1.2 2.1 5.9
JWH-018 None 1.8 2.9 6.2
RCS-4 Methoxyphenyl 2.4 3.5 5.6

*Estimated based on structural trends .

Key Observations :

  • The 4-ethyl group in JWH-210 optimizes CB1 binding affinity compared to methyl (JWH-122) or propyl (JWH-182) substituents. This suggests a balance between steric bulk and hydrophobic interactions .
  • Lipophilicity : JWH-210 (log P = 7.5) is more lipophilic than JWH-018 (6.2) and RCS-4 (5.6), contributing to prolonged tissue retention .

Pharmacokinetic and Distribution Profiles

Tissue Distribution

Studies in pigs revealed that JWH-210 accumulates in adipose tissue similarly to THC but with slower clearance due to higher lipophilicity. After intravenous administration, its concentration in adipose tissue was 2–3 times higher than in muscle tissue . RCS-4, with lower log P (5.6), showed reduced adipose affinity compared to JWH-210 .

Table 2: Tissue Distribution in Pigs (Relative to Serum)
Compound Adipose Tissue Muscle Tissue
JWH-210 8.5-fold 3.2-fold
RCS-4 4.1-fold 2.7-fold
THC 6.9-fold 2.8-fold

Metabolic Stability

  • JWH-210: Limited human metabolic data, but in vitro studies suggest hydroxylation of the pentyl chain or naphthoyl group as primary pathways .
  • JWH-122 : Incorporation of halogens (e.g., iodine in I-JWH-122) increases metabolic stability, but fluorination (e.g., AM-2201) has minimal impact .
  • RCS-4 : Rapid glucuronidation due to its methoxyphenyl group, leading to shorter detection windows .

Toxicological Implications

JWH-210’s high CB1 affinity correlates with severe neurological effects (e.g., seizures, psychosis) in overdose cases . Its lipophilicity extends detection windows in adipose tissue, complicating postmortem analysis . In contrast, JWH-081 and RCS-4, with lower receptor affinity and lipophilicity, exhibit milder toxicity .

Q & A

Q. What advanced analytical techniques are critical for detecting and quantifying this compound in complex biological matrices?

  • Methodological Answer : LC-MS/MS with multiple reaction monitoring (MRM) ensures specificity in plasma or tissue homogenates. For trace detection, use isotope dilution assays with 13^{13}C-labeled internal standards. Microdialysis coupled with HPLC quantifies unbound compound in brain interstitial fluid .

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